
p-Methoxybenzylidene p-decylaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enhanced Photoluminescence in Quantum Dot Dispersed Nematic Liquid Crystal
Research indicates that p-methoxybenzylidene p-decylaniline, when dispersed with SiO2 quantum dots, exhibits enhanced luminescence. This phenomenon is attributed to the surface plasmonic effect and QD exciton. This enhanced photoemission suggests potential applications in luminescent display devices and optical parameter-driven scientific applications (Roy et al., 2018).
Polarized Fluorescence in Liquid Crystals
Studies have measured orientational order parameters in the liquid crystalline phase of p-methoxybenzylidene-p-n-butylaniline using a fluorescent probe. These findings have implications for understanding the structural behavior of liquid crystals and their applications in display technologies and advanced materials (Chapoy & Dupré, 1979).
Calorimetric and Dielectric Investigations
Calorimetric investigations of p-methoxybenzylidene-p-n-butylaniline have revealed the existence of two modifications of the solid phase. Dielectric permittivity measurements indicate potential applications in understanding molecular rotations and behaviors in liquid crystal phases (Mościcki et al., 1977).
Rayleigh Scattering in Liquids
Studies on Rayleigh scattering in liquids composed of p-methoxybenzylidene-n-butylaniline and its structural analogs provide insights into the orientational pair correlations in these materials. Such research is crucial for the development of advanced optical materials and understanding liquid crystal behaviors (Alms et al., 1974).
Ion Transport in Liquid Crystals
Research on the transport of positive ions in p-methoxybenzylidene-p-n-butylaniline has implications for understanding ion mobility and conductivity in nematic liquid crystals. This is significant for the development of electronic and photonic devices using liquid crystals (Yamashita & Amemiya, 1978).
Mécanisme D'action
Target of Action
p-Methoxybenzylidene p-decylaniline (MBDA) is primarily used in the field of liquid crystal technology . Its primary targets are the molecules of the nematic liquid crystal in which it is dispersed .
Mode of Action
MBDA interacts with the liquid crystal molecules, affecting their dielectric parameters and electro-optical properties . The inclusion of MBDA in the liquid crystal matrix can lead to changes in the dielectric anisotropy, rotational viscosity, and threshold voltage .
Biochemical Pathways
Its effects on the dielectric and electro-optical properties of liquid crystals suggest that it may influence the orientation and alignment of the liquid crystal molecules .
Result of Action
The inclusion of MBDA in a liquid crystal matrix can lead to changes in the liquid crystal’s properties. For example, it can increase the mean dielectric permittivity due to the large dipole moment of MBDA, which imposes stronger interactions with the liquid crystal molecules . It can also affect the rotational viscosity and threshold voltage of the liquid crystal .
Action Environment
The action of MBDA can be influenced by various environmental factors. For instance, the concentration of MBDA in the liquid crystal can affect the magnitude of its effects . Additionally, temperature can also influence the electro-optical properties of the MBDA-doped liquid crystal .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-decylphenyl)-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)25-20-22-14-18-24(26-2)19-15-22/h12-20H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYINKNWUWRCDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the addition of nanoparticles like porous carbon quantum dots (OPL QDs) or Cd1−xZnxS/ZnS core/shell quantum dots (CSQDs) affect the dielectric properties of MBDA?
A1: Studies have shown that dispersing nanoparticles like OPL QDs [] and CSQDs [] in MBDA significantly influences its dielectric behavior. * Sign Reversal of Dielectric Anisotropy: Increasing the concentration of OPL QDs in MBDA leads to a reversal in the sign of dielectric anisotropy. This effect is also observed with the addition of CSQDs. [, ]* Enhanced Dielectric Permittivity: Incorporating CSQDs into MBDA results in a noticeable increase in the mean dielectric permittivity. This is attributed to the strong interactions between the large dipole moment of CSQDs and the liquid crystal molecules. []
Q2: What impact do these nanoparticles have on the electro-optical performance of MBDA, particularly in terms of response time?
A2: Both OPL QDs and CSQDs impact the electro-optical response of MBDA:
- Faster Response Times: Doping MBDA with CSQDs leads to a faster response time, particularly at lower concentrations. This is linked to a decrease in rotational viscosity. [] OPL QDs also influence response time, with variations observed in rise and fall times depending on the concentration and subsequent changes in dielectric anisotropy. []
- Enhanced Birefringence: The presence of CSQDs in MBDA leads to increased birefringence, a crucial property for optical applications. []
Q3: What are the potential applications of these modified MBDA systems based on their observed properties?
A3: The altered properties of MBDA upon nanoparticle dispersion make these composites promising for various applications:
- Display Devices: The faster response times and enhanced birefringence achieved by doping with CSQDs and OPL QDs make these systems suitable for improved display technologies. [, ]
- Photonic Devices: The tunable dielectric properties and enhanced luminescence observed with SiO2 quantum dots highlight the potential of these materials for photonic applications like optical switches and sensors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



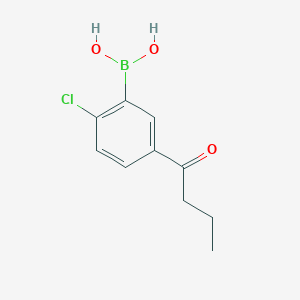

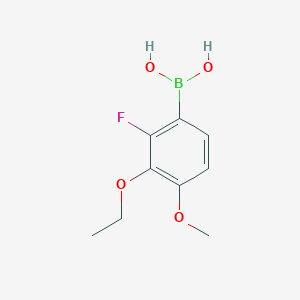
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3115410.png)
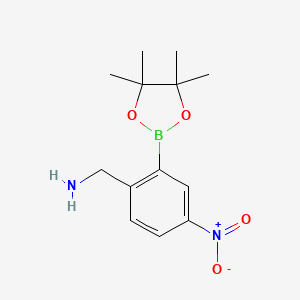


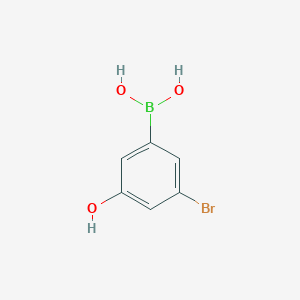
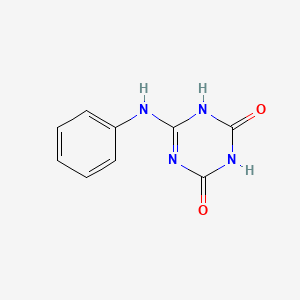

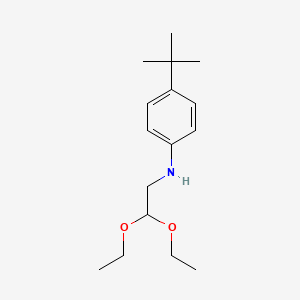
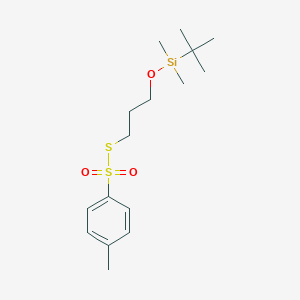

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)